molecular formula C26H34N4O3S B15153894 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-butoxybenzamide

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-butoxybenzamide

Cat. No.: B15153894
M. Wt: 482.6 g/mol
InChI Key: KYNGVQKHOISGNC-UHFFFAOYSA-N
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Description

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-butoxybenzamide is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a butanoyl group, a phenyl ring, and a butoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-butoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with butanoyl chloride to form 4-butanoylpiperazine.

    Coupling with Phenyl Isothiocyanate: The 4-butanoylpiperazine is then reacted with phenyl isothiocyanate to form the intermediate compound.

    Introduction of the Butoxybenzamide Moiety: The final step involves the reaction of the intermediate with 3-butoxybenzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-butoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-butoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide
  • N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide
  • (2E)-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-phenylprop-2-enamide

Uniqueness

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-butoxybenzamide is unique due to its butoxybenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C26H34N4O3S

Molecular Weight

482.6 g/mol

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-butoxybenzamide

InChI

InChI=1S/C26H34N4O3S/c1-3-5-18-33-23-9-6-8-20(19-23)25(32)28-26(34)27-21-10-12-22(13-11-21)29-14-16-30(17-15-29)24(31)7-4-2/h6,8-13,19H,3-5,7,14-18H2,1-2H3,(H2,27,28,32,34)

InChI Key

KYNGVQKHOISGNC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CCC

Origin of Product

United States

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